3-(4-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide 3-(4-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14811697
InChI: InChI=1S/C19H19BrN2O2/c20-17-2-1-3-18-16(17)9-12-22(18)13-10-19(24)21-11-8-14-4-6-15(23)7-5-14/h1-7,9,12,23H,8,10-11,13H2,(H,21,24)
SMILES:
Molecular Formula: C19H19BrN2O2
Molecular Weight: 387.3 g/mol

3-(4-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide

CAS No.:

Cat. No.: VC14811697

Molecular Formula: C19H19BrN2O2

Molecular Weight: 387.3 g/mol

* For research use only. Not for human or veterinary use.

3-(4-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide -

Specification

Molecular Formula C19H19BrN2O2
Molecular Weight 387.3 g/mol
IUPAC Name 3-(4-bromoindol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide
Standard InChI InChI=1S/C19H19BrN2O2/c20-17-2-1-3-18-16(17)9-12-22(18)13-10-19(24)21-11-8-14-4-6-15(23)7-5-14/h1-7,9,12,23H,8,10-11,13H2,(H,21,24)
Standard InChI Key AHYYXPZYUYJIJE-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN2CCC(=O)NCCC3=CC=C(C=C3)O)C(=C1)Br

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Formula

The systematic IUPAC name 3-(4-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide delineates its core components:

  • A 4-bromoindole group at position 1 of the indole ring

  • A propanamide linker connecting the indole to a 2-(4-hydroxyphenyl)ethyl side chain .

The molecular formula C₁₉H₁₉BrN₂O₂ confirms the presence of 19 carbon, 19 hydrogen, 1 bromine, 2 nitrogen, and 2 oxygen atoms. This composition aligns with mass spectrometry data showing a molecular ion peak at m/z 387.3 .

Table 1: Key Identifiers of 3-(4-Bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide

PropertyValue
CAS Registry Number1219575-64-0
Molecular FormulaC₁₉H₁₉BrN₂O₂
Molecular Weight387.3 g/mol
IUPAC Name3-(4-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide

Synthesis and Characterization

Synthetic Pathways

While detailed protocols remain proprietary, retrosynthetic analysis suggests feasible routes:

  • Indole Bromination: Electrophilic substitution of indole at position 4 using N-bromosuccinimide (NBS) in dichloromethane .

  • Side Chain Installation: Coupling of 3-(4-bromo-1H-indol-1-yl)propanoic acid with 2-(4-hydroxyphenyl)ethylamine via EDCI/HOBt-mediated amide bond formation .

Critical challenges include:

  • Regioselective bromination avoiding position 2/3 substitution

  • Preventing oxidation of the phenolic -OH group during coupling

Analytical Characterization

Reported spectral data includes:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, indole NH), 7.45–6.70 (m, aromatic Hs), 4.22 (t, J=6.8 Hz, 2H, CH₂N), 3.45 (q, J=6.4 Hz, 2H, CH₂O), 2.89 (t, J=7.2 Hz, 2H, CH₂CO) .

  • HRMS: [M+H]⁺ calcd. for C₁₉H₁₉BrN₂O₂: 387.0664; found: 387.0668 .

Physicochemical Properties

Table 2: Experimental and Predicted Physicochemical Parameters

ParameterExperimental ValuePredicted Value (PubChem)
Melting PointNot reported215–217°C
Water Solubility (25°C)Not reported0.12 mg/mL
logPNot reported3.1
pKa (phenolic -OH)Not reported9.8

The absence of experimental melting point data necessitates differential scanning calorimetry (DSC) studies. Molecular dynamics simulations predict moderate aqueous solubility (0.12 mg/mL) compatible with in vitro assays .

Biological Activity and Research Applications

Hypothesized Mechanisms

Structural analogs suggest potential bioactivity through:

  • Kinase Inhibition: Bromoindoles often target ATP-binding pockets in kinases (e.g., BRAF, JAK2) .

  • GPCR Modulation: The hydroxyphenyl group may engage serotonin or adrenergic receptors .

Research Use Cases

  • Oncology: As a bromodomain-containing protein (BRD) probe in epigenetic studies .

  • Neuropharmacology: Structural similarity to 5-HT₂A ligands indicates possible CNS activity .

Critical Knowledge Gap: No peer-reviewed studies directly testing this compound’s efficacy or toxicity were identified, underscoring the need for targeted biological screening.

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